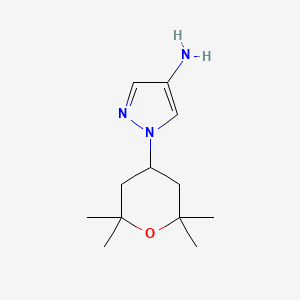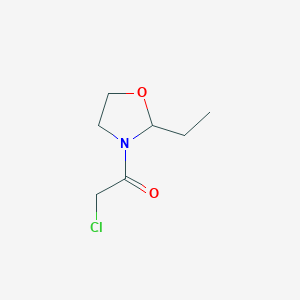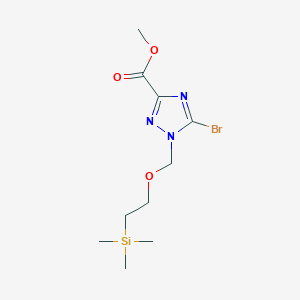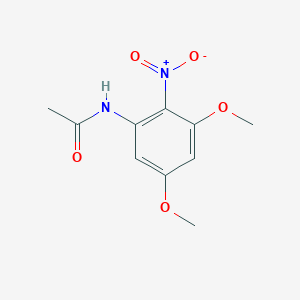
1-(2,2,6,6-Tetramethyltetrahydropyran-4-yl)pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-4-amine is a synthetic organic compound with a unique structure that combines a tetrahydropyran ring with a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or ester.
Coupling of the Two Fragments: The final step involves coupling the tetrahydropyran and pyrazole fragments through a nucleophilic substitution or a similar reaction, often using a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of novel materials, such as polymers and coatings, due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is also considered for use in various industrial processes, including catalysis and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-3-amine: A similar compound with a slight variation in the position of the amine group.
1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-5-amine: Another analog with the amine group at a different position on the pyrazole ring.
Uniqueness
1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H21N3O |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
1-(2,2,6,6-tetramethyloxan-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C12H21N3O/c1-11(2)5-10(6-12(3,4)16-11)15-8-9(13)7-14-15/h7-8,10H,5-6,13H2,1-4H3 |
Clave InChI |
GQRKFHFXIWQWJM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(O1)(C)C)N2C=C(C=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13933584.png)



![N-[2-[2-(Dimethylamino)ethoxy]-5-methylphenyl]-Na(2)-2-pyrazinylurea](/img/structure/B13933595.png)

![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)






